molecular formula C13H28N2O B14726866 n-[3-(Dimethylamino)propyl]-2-ethylhexanamide CAS No. 6325-18-4

n-[3-(Dimethylamino)propyl]-2-ethylhexanamide

Cat. No.: B14726866
CAS No.: 6325-18-4
M. Wt: 228.37 g/mol
InChI Key: YHKAXGJQOPRDPZ-UHFFFAOYSA-N
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Description

n-[3-(Dimethylamino)propyl]-2-ethylhexanamide: is a chemical compound with a structure that includes a dimethylamino group attached to a propyl chain, which is further connected to an ethylhexanamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide typically involves the reaction of dimethylaminopropylamine with an appropriate carboxylic acid or its derivative. One common method is the reaction of dimethylaminopropylamine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-[3-(Dimethylamino)propyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Uniqueness: n-[3-(Dimethylamino)propyl]-2-ethylhexanamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance[13][13].

Properties

CAS No.

6325-18-4

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-ethylhexanamide

InChI

InChI=1S/C13H28N2O/c1-5-7-9-12(6-2)13(16)14-10-8-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16)

InChI Key

YHKAXGJQOPRDPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCCCN(C)C

Origin of Product

United States

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